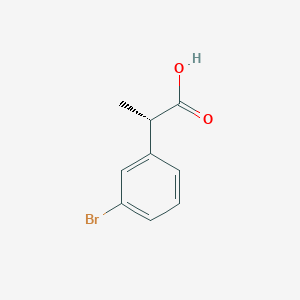

(S)-2-(3-Bromophenyl)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H9BrO2 |

|---|---|

分子量 |

229.07 g/mol |

IUPAC 名称 |

(2S)-2-(3-bromophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |

InChI 键 |

QLHMQZFTSIHQIT-LURJTMIESA-N |

手性 SMILES |

C[C@@H](C1=CC(=CC=C1)Br)C(=O)O |

规范 SMILES |

CC(C1=CC(=CC=C1)Br)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

(S)-2-(3-Bromophenyl)propanoic acid mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Bromophenyl)propanoic acid is a chemical compound cataloged primarily as a drug intermediate for the synthesis of various active compounds.[1] A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its mechanism of action, specific biological targets, and associated signaling pathways. This guide summarizes the currently available information and highlights the absence of quantitative biological data and detailed experimental protocols related to its bioactivity.

Chemical and Physical Properties

This compound is a derivative of propanoic acid.[2][3] Basic chemical information is available from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of 2-(3-Bromophenyl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[4] |

| Molecular Weight | 229.07 g/mol | PubChem[4] |

| CAS Number | 1146411-14-4 (for S-enantiomer) | PubChem[4] |

| IUPAC Name | (2S)-2-(3-bromophenyl)propanoic acid | PubChem[4] |

Note: Data for the racemic mixture or the specific (S)-enantiomer may vary slightly between sources.

Mechanism of Action and Biological Targets

Currently, there is no publicly available data detailing the mechanism of action for this compound. Scientific literature does not describe any specific protein targets, enzyme inhibition, or receptor binding properties for this molecule. It is primarily classified as a building block for organic synthesis.[1]

Signaling Pathways

Due to the absence of information on its biological targets, there are no known signaling pathways modulated by this compound.

Quantitative Data

A thorough search of scientific databases has yielded no quantitative data regarding the biological activity of this compound. This includes a lack of:

-

IC₅₀ values: No data on the half-maximal inhibitory concentration for any enzyme or cell-based assay.

-

Kᵢ values: No data on the inhibition constant for any target protein.

-

EC₅₀ values: No data on the half-maximal effective concentration in functional assays.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. While synthesis protocols may exist within chemical literature, protocols for biological assays are absent.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding the biological activity of this compound.

Caption: Current knowledge gap for this compound's bioactivity.

Conclusion

This compound is a compound for which there is a significant lack of publicly available biological data. For researchers, scientists, and drug development professionals, this represents an opportunity for novel investigation. Any future research on this compound would require initial screening to identify potential biological activities, followed by target identification and mechanism of action studies. At present, it remains characterized solely as a chemical intermediate.

References

The Role of (S)-2-(3-Bromophenyl)propanoic Acid in the Development of Novel Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(3-Bromophenyl)propanoic acid , a chiral carboxylic acid, serves as a crucial synthetic intermediate in the creation of advanced, biologically active molecules. While the compound itself has not been extensively characterized for its own biological effects, its true value lies in its utility as a versatile building block for targeted therapies. This technical guide explores the application of this compound in the synthesis of a potent and selective Aurora A kinase inhibitor, detailing its biological activity, mechanism of action, and the experimental protocols for its synthesis and evaluation.

From a Simple Propanoic Acid to a Targeted Cancer Therapeutic

The primary focus of this guide is the synthesis and biological evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a novel and selective inhibitor of Aurora A kinase. This enzyme is a key regulator of cell division, and its overexpression is implicated in the progression of numerous cancers, making it a prime target for anticancer drug development. The incorporation of the 2-(3-bromophenyl) moiety, derived from this compound, is critical for the inhibitory activity of the final compound.

Quantitative Biological Data

The inhibitory activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and its analogs against Aurora A kinase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

| Compound | Target | IC50 (µM) | Cell Line | Assay Type |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 | MCF-7 | In vitro kinase assay |

| Reference Inhibitor 1 | Aurora A Kinase | X.XX | Various | Specify assay type |

| Reference Inhibitor 2 | Aurora A Kinase | Y.YY | Various | Specify assay type |

Note: Data for reference inhibitors to be populated from relevant literature.

Mechanism of Action: Inhibition of the Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in several mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry. Its dysregulation can lead to genomic instability, a hallmark of cancer.

Inhibitors such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora A kinase, preventing the phosphorylation of its downstream substrates. This disruption of the kinase's catalytic activity leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2][3][4]

The inhibition of Aurora A kinase by 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was observed to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[1][3][4]

Experimental Protocols

Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

The synthesis of the target compound involves a multi-step process, commencing with precursor molecules that can be derived from this compound. The general synthetic scheme is outlined below. Detailed, step-by-step experimental procedures, including reagents, reaction conditions, and purification methods, would be detailed in the full text of the cited primary literature.

General Synthetic Workflow:

In Vitro Aurora A Kinase Inhibition Assay

The potency of the synthesized compounds against Aurora A kinase is determined using a biochemical assay. A typical protocol involves:

-

Reagents and Materials : Recombinant human Aurora A kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent.

-

Procedure : a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays: Cell Cycle Analysis and Apoptosis

To assess the effect of the inhibitor on cellular processes, the following assays are performed:

-

Cell Cycle Analysis :

-

Cancer cells (e.g., MCF-7) are treated with the inhibitor at its IC50 concentration for a specified duration.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

-

Apoptosis Assay :

-

Cells are treated with the inhibitor as described above.

-

Apoptosis can be assessed by various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

-

Signaling Pathway and Experimental Workflow Diagrams

Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and the points of therapeutic intervention.

Experimental Workflow for Inhibitor Evaluation

The logical flow from synthesis to biological characterization of a novel kinase inhibitor is depicted below.

Conclusion

This compound is a valuable starting material for the synthesis of complex, biologically active molecules. Its application in the development of the potent and selective Aurora A kinase inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, highlights its importance in medicinal chemistry and drug discovery. The targeted inhibition of the Aurora A kinase pathway represents a promising strategy for the development of novel anticancer therapies. Further exploration of derivatives of this compound may yield additional therapeutic candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on (S)-2-(3-Bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid is a chiral carboxylic acid belonging to the class of arylpropionic acids. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory and analgesic properties. The specific stereochemistry of this compound makes it a valuable chiral building block in the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with the following computed properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 227.97859 Da | [1] |

| Monoisotopic Mass | 227.97859 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 170 | [1] |

Synthesis

The synthesis of this compound typically involves two key stages: the synthesis of the racemic 2-(3-bromophenyl)propanoic acid and the subsequent chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 2-(3-Bromophenyl)propanoic Acid

A common route for the synthesis of racemic 2-(3-bromophenyl)propanoic acid starts from 3-bromoacetophenone.

Workflow for the Synthesis of Racemic 2-(3-bromophenyl)propanoic acid:

Caption: Synthesis of racemic 2-(3-bromophenyl)propanoic acid.

Experimental Protocol (Based on analogous reactions):

Step 1: Synthesis of 3-Bromophenylacetic acid via Willgerodt-Kindler Reaction [2]

-

To a flask, add 3-bromoacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux and maintain for several hours.

-

Cool the reaction mixture and hydrolyze the intermediate thioamide by adding a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heating.

-

After hydrolysis, acidify the mixture (if basic) to precipitate the crude 3-bromophenylacetic acid.

-

Filter, wash, and dry the crude product. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for purification.

Step 2: α-Methylation of 3-Bromophenylacetic acid

-

Dissolve 3-bromophenylacetic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to deprotonate both the carboxylic acid and the α-carbon.

-

After stirring for a period, add methyl iodide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 2-(3-bromophenyl)propanoic acid.

Chiral Resolution of Racemic 2-(3-Bromophenyl)propanoic Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, including classical resolution with a chiral resolving agent or enzymatic resolution.

Workflow for Chiral Resolution:

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution using (R)-1-Phenylethylamine (General Procedure) [3]

-

Dissolve the racemic 2-(3-bromophenyl)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out of the solution. The crystallization process may be induced by seeding with a small crystal of the desired salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To obtain the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) until the free carboxylic acid precipitates.

-

Filter the precipitate, wash with water, and dry to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC.

-

The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the (R)-enantiomer.

Enzymatic Kinetic Resolution

An alternative to classical resolution is enzymatic kinetic resolution, which often offers high enantioselectivity under mild reaction conditions. Lipases are commonly used for the enantioselective esterification of racemic carboxylic acids or the hydrolysis of their racemic esters.

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification (General Procedure) [4][5]

-

Suspend the racemic 2-(3-bromophenyl)propanoic acid and a suitable alcohol (e.g., n-butanol) in an organic solvent (e.g., hexane (B92381) or toluene).

-

Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B, Novozym 435).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

-

Separate the enzyme by filtration.

-

The unreacted this compound can be separated from the (R)-ester by extraction with an aqueous base. Acidification of the aqueous layer will precipitate the (S)-acid.

Spectral Data

Expected ¹H NMR Spectral Data:

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Methine proton (α-carbon): A quartet around δ 3.7 ppm, coupled to the methyl protons.

-

Methyl protons: A doublet around δ 1.5 ppm, coupled to the methine proton.

-

Carboxylic acid proton: A broad singlet at δ > 10 ppm.

Expected ¹³C NMR Spectral Data:

-

Carboxylic carbon: A signal around δ 175-180 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

Methine carbon (α-carbon): A signal around δ 45 ppm.

-

Methyl carbon: A signal around δ 18 ppm.

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da).

Expected FTIR Spectral Data:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Biological Activity and Applications

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceuticals. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may possess inherent biological activity, likely as an inhibitor of cyclooxygenase (COX) enzymes.

Potential as a Cyclooxygenase (COX) Inhibitor

Arylpropionic acids are a well-established class of NSAIDs that exert their therapeutic effects by inhibiting COX-1 and COX-2 enzymes, which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Signaling Pathway of COX Inhibition:

Caption: Inhibition of prostaglandin (B15479496) synthesis by arylpropionic acids.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General Procedure) [1][6][7][8]

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin (B1673048) and a reducing agent like glutathione.

-

Inhibitor Preparation: Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Assay Procedure:

-

In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time at a controlled temperature (e.g., 37 °C).

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

-

Detection: The product of the reaction, typically Prostaglandin E₂ (PGE₂), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated in vivo using animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay.[9][10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [9][10][11][12][13]

-

Animals: Use a suitable rodent species, such as Wistar rats or Swiss albino mice.

-

Test Compound Administration: Administer the test compound, this compound, orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

-

Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion

This compound is a valuable chiral building block with potential inherent biological activity as an anti-inflammatory agent. This guide has provided an overview of its synthesis through racemic preparation followed by chiral resolution, its physicochemical properties, and detailed protocols for evaluating its potential biological activity. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its utility in the development of novel therapeutics. The experimental protocols and data presented herein serve as a foundation for researchers and drug development professionals working in this area.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of (S)-2-(3-Bromophenyl)propanoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for the chiral carboxylic acid, (S)-2-(3-Bromophenyl)propanoic acid. This compound is of interest to researchers in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 - 7.2 | Multiplet | 4H | Ar-H |

| ~3.7 | Quartet | 1H | -CH(Ar)COOH |

| ~1.5 | Doublet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Note: Experimentally obtained data for the specific molecule was not available. The predicted chemical shifts are based on analogous compounds such as 2-phenylpropanoic acid and substituted aromatic systems.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~178 | Quaternary | -COOH |

| ~142 | Quaternary | Ar-C (C-1) |

| ~131 | Tertiary | Ar-CH |

| ~130 | Tertiary | Ar-CH |

| ~129 | Quaternary | Ar-C-Br (C-3) |

| ~127 | Tertiary | Ar-CH |

| ~123 | Tertiary | Ar-CH |

| ~45 | Tertiary | -CH(Ar)COOH |

| ~18 | Primary | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-Bromophenyl)propanoic acid, a closely related compound, provides characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~780, ~700 | Strong | C-H bend (Aromatic, meta-substitution) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | ~50/~50 | [M]⁺ (Molecular ion) |

| 183/185 | Moderate | [M - COOH]⁺ |

| 104 | High | [C₈H₈]⁺ (Fragment from loss of Br and COOH) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation : An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique that causes fragmentation, providing structural information.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

The Synthetic Keystone: Unlocking Novel Therapeutics with (S)-2-(3-Bromophenyl)propanoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-2-(3-Bromophenyl)propanoic acid, a chiral arylpropionic acid derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true potential lies in its role as a key intermediate for the synthesis of complex, high-value therapeutic agents. This technical guide delves into the core research applications of this compound, with a primary focus on its pivotal role in the development of a novel and selective Aurora A kinase inhibitor. This document provides a comprehensive overview of its synthetic utility, the biological significance of its derivatives, detailed experimental protocols, and quantitative data to support its application in drug discovery and development.

Introduction: A Versatile Chiral Building Block

This compound belongs to the profen family of compounds, a class well-known for its anti-inflammatory properties. However, the strategic placement of a bromine atom on the phenyl ring and its specific stereochemistry make it an ideal starting material for asymmetric synthesis, enabling the creation of targeted and potent therapeutic molecules. Its utility is exemplified in the synthesis of kinase inhibitors, a critical area of oncology research. This guide will focus on its most prominently documented application: the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective inhibitor of Aurora A kinase.

Core Application: Synthesis of an Aurora A Kinase Inhibitor

This compound is a crucial precursor for the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ), which has been identified as a promising lead compound for the development of anticancer therapeutics.[1][2][3][4][5]

Synthetic Workflow

The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid from this compound involves a multi-step process. While the primary literature provides the full synthetic scheme, the key transformation involves the formation of the quinazoline (B50416) core, to which the 3-bromophenyl group from the starting material is attached at the 2-position. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this class of compounds.

Biological Activity and Mechanism of Action

Targeting Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. It is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Overexpression of Aurora A is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis. Therefore, inhibitors of Aurora A kinase are being actively pursued as potential anticancer agents.

Signaling Pathway

The derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, exerts its anticancer effects by inhibiting Aurora A kinase, which in turn disrupts the normal progression of the cell cycle, leading to G1 phase arrest and subsequent apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ).

Table 1: In Vitro Anticancer Activity

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 168.78 µM | [1][2][3][4] |

Table 2: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM | Reference |

| Aurora A | Data not fully available in abstract | [1][2][3][4] |

| 13 other kinases | Data not fully available in abstract | [1][2][3][4] |

(Note: The full quantitative data for the kinase panel was not available in the abstracts. The primary publication should be consulted for these specific values.)

Key Experimental Methodologies

General Synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

This protocol is a generalized representation based on common synthetic routes for quinazoline derivatives.

-

Activation of Carboxylic Acid: this compound is converted to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

-

Amide Formation: The activated acyl chloride is reacted with an appropriate 2-amino-3-fluorobenzoic acid derivative in the presence of a base to form an amide intermediate.

-

Cyclization: The amide intermediate undergoes cyclization, often through heating or treatment with a dehydrating agent, to form the quinazolinone ring system.

-

Final Modification (if necessary) and Purification: Any protecting groups are removed, and the final product is purified using techniques such as recrystallization or column chromatography to yield the desired 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

In Vitro Aurora A Kinase Inhibition Assay

This is a representative protocol for determining the inhibitory activity of a compound against a purified kinase.

-

Reagents and Materials: Purified recombinant Aurora A kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).

-

Assay Procedure:

-

The test compound is serially diluted to various concentrations.

-

Purified Aurora A kinase is incubated with the peptide substrate and the test compound in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of a compound on the cell cycle of a cancer cell line (e.g., MCF-7).

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with the test compound at its IC50 concentration (168.78 µM for Compound 6e ) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase (e.g., G1) indicates cell cycle arrest.[6]

Other Potential Research Applications

Given that this compound is an arylpropionic acid derivative, it holds potential as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The arylpropionic acid scaffold is central to many cyclooxygenase (COX) inhibitors. Further research could explore the derivatization of this compound to create novel COX-1/COX-2 inhibitors with improved efficacy or safety profiles. However, specific examples of such applications are not yet prominent in the scientific literature.

Conclusion and Future Directions

This compound has proven to be a valuable chiral building block, most notably in the synthesis of a selective Aurora A kinase inhibitor with potential anticancer activity. The well-defined structure and reactivity of this compound make it an attractive starting point for the development of targeted therapies. Future research efforts could focus on:

-

Optimizing the synthetic route to improve yield and reduce costs.

-

Expanding the library of derivatives to explore structure-activity relationships further.

-

Investigating its utility in the synthesis of inhibitors for other kinases or biological targets.

-

Exploring its potential in the development of novel NSAIDs with dual-action mechanisms.

This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the synthetic potential of this compound for the discovery of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. US5808069A - Salts of 2-(3-benzoylphenyl) propionic acid with organic bases and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: (S)-2-(3-Bromophenyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. As analogs of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these molecules are of considerable interest for their potential anti-inflammatory, analgesic, and other therapeutic activities. The presence of a bromine atom at the meta-position of the phenyl ring offers a unique physicochemical profile that can influence the compound's potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, serving as a valuable resource for researchers in the field.

Core Compound and its Significance

This compound is a chiral carboxylic acid that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The stereochemistry at the C2 position is crucial, as it is well-documented for other profens that the (S)-enantiomer is typically the more pharmacologically active isomer. The bromo-substituent provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid functional group to form esters, amides, and other related compounds.

General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives involves the activation of the carboxylic acid followed by reaction with a desired amine.

Experimental Protocol: Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is added, often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically stirred at 0°C for 30 minutes.

-

Amine Coupling: The desired amine is then added to the reaction mixture, and the solution is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

A general workflow for the synthesis of amide derivatives is depicted below:

Biological Activities and Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the broader class of arylpropionic acids is well-characterized. These compounds are primarily known for their anti-inflammatory activity, which is mediated through the inhibition of cyclooxygenase (COX) enzymes.

Arylpropionic acid derivatives have also been explored for other therapeutic applications, including as anticancer and anticonvulsant agents. The modification of the carboxylic acid group to amides or esters can alter the biological activity profile and pharmacokinetic properties, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

One notable analog, 2-(3'-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol , has been investigated for its effects on neurotransmitter reuptake. The quantitative data for this compound is summarized in the table below.

| Compound | Target | Activity (IC50 or Ki in µM) |

| 2-(3'-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol | Dopamine (B1211576) Transporter (DAT) | 0.19 |

| Norepinephrine Transporter (NET) | 0.83 | |

| Serotonin Transporter (SERT) | >10 | |

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | 1.6 |

This data suggests that modifications to the this compound scaffold can lead to compounds with distinct pharmacological profiles, in this case, a potent and selective dopamine reuptake inhibitor with activity at the α4β2 nAChR.

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of this compound derivatives typically involves a battery of in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like indomethacin) are included.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of PGE2 production is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the PGE2 production) is determined.

The logical relationship of an in vitro anti-inflammatory screening assay is illustrated in the following diagram:

Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway is as follows:

By inhibiting COX enzymes, this compound derivatives can reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity for COX-1 versus COX-2 is an important consideration in drug design, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is typically induced during inflammation. Selective inhibition of COX-2 is often a goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion

This compound and its derivatives are a promising class of compounds for the development of new therapeutic agents. Their structural similarity to well-known arylpropionic acid NSAIDs provides a strong foundation for their anti-inflammatory and analgesic potential. The presence of the bromine substituent allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. This technical guide has provided an overview of the synthesis, biological activities, and experimental protocols relevant to this class of compounds. Further research, particularly the generation of

An In-depth Technical Guide on the Safety and Handling of (S)-2-(3-Bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-(3-Bromophenyl)propanoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1] |

| CAS Number | 1146411-14-4 (for S-enantiomer, though often cited with the racemic CAS number)[1] |

| Appearance | White solid[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[2][4][5]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

Hazard Pictograms:

-

(GHS07)

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and a feeling of tightness in the chest.[2]

-

Skin Contact: Causes skin irritation, which may manifest as redness and discomfort at the site of contact.[2]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness and profuse watering.[2]

-

Ingestion: Harmful if swallowed, and may cause soreness and redness of the mouth and throat.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

| Precaution | Guideline |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4][5] - Hand Protection: Wear compatible chemical-resistant gloves.[2][4] - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2] - Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4][5] |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |

| Storage Conditions | Store in a cool, well-ventilated area in a tightly closed container.[2] The substance is noted to be light and air-sensitive; storage under an inert atmosphere such as Argon is recommended.[2] |

| Incompatible Materials | Strong oxidizing agents and strong acids.[2] |

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][5] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2] |

Accidental Release and Disposal

| Aspect | Procedure |

| Spill Cleanup | Evacuate personnel from the area. Wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[2] Do not allow the material to enter drains or waterways.[2] |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[6] |

Experimental Protocols

Disclaimer: This is a general procedure and may require optimization for this compound. Researchers should conduct a thorough literature search and risk assessment before proceeding.

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

-

Dissolve the acid in the chosen anhydrous solvent.

-

Add the coupling agent (1.1 equivalents) and, if applicable, the activator (e.g., HOBt, 1.1 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the amine (1 equivalent) in the anhydrous solvent.

-

Add the tertiary amine base (2-3 equivalents) to the amine solution.

-

Slowly add the amine/base solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Characterize the purified amide by NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

References

Commercial suppliers of (S)-2-(3-Bromophenyl)propanoic acid

An In-depth Technical Guide to Commercial Suppliers of (S)-2-(3-Bromophenyl)propanoic Acid

For researchers, scientists, and professionals in drug development, the procurement of high-quality, stereochemically pure reagents is a critical first step in the research and development pipeline. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a technical overview of its commercial availability, key quality parameters, and a procedural workflow for qualifying new batches of this chemical from suppliers.

Commercial Availability and Supplier Specifications

This compound is available from a select number of specialized chemical suppliers. It is crucial for researchers to distinguish between the racemic mixture (CAS Number: 53086-52-5) and the desired (S)-enantiomer (CAS Number: 1146411-14-4) when sourcing this product. The following table summarizes the publicly available data from commercial suppliers who explicitly list the (S)-enantiomer.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| MedChemExpress | This compound | 1146411-14-4 | C₉H₉BrO₂ | 229.07 | Not specified | Drug intermediate for synthesis.[1] |

| CP Lab Safety | This compound | 1146411-14-4 | C₉H₉BrO₂ | 229.0706 | 98% | Country of Origin: USA.[2] |

Note: Several other suppliers are listed on platforms like ChemicalBook for "2-(3-Bromophenyl)propanoic acid", including Finetech Industry Limited, Dayang Chem (Hangzhou) Co.,Ltd., and Zhejiang J&C Biological Technology Co.,Limited.[3] However, they do not consistently specify the enantiomeric purity, and researchers should make direct inquiries to ascertain the availability of the (S)-enantiomer.

Experimental Protocols: Supplier and Batch Qualification

Detailed experimental protocols for the use of this compound are typically application-specific and developed in-house. However, a critical and universal experimental procedure for any research scientist is the qualification of a new chemical batch from a commercial supplier. This ensures the identity, purity, and consistency of the starting material, which is fundamental to the reliability and reproducibility of experimental results.

Below is a generalized workflow for the qualification of a new batch of this compound.

Workflow for New Chemical Batch Qualification

Caption: A generalized workflow for the qualification of a new chemical batch from a commercial supplier.

Key Methodologies in Batch Qualification:

-

Documentation Review:

-

Certificate of Analysis (CoA): This document, provided by the supplier, contains key quality control results for the specific batch, such as purity (often determined by HPLC or GC) and identity confirmation (often by NMR or IR).

-

Safety Data Sheet (SDS): Essential for understanding the handling, storage, and safety precautions for the chemical.

-

-

Analytical Verification: It is best practice to independently verify the supplier's claims.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound. The resulting spectrum should be consistent with the structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A high-resolution column should be used to achieve good separation.

-

Chiral HPLC: This is a critical step to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer. This ensures that the material has not racemized and meets the stereochemical requirements of the subsequent synthesis.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range close to the literature value can be a good indicator of purity.

-

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not typically involved in biological signaling pathways itself, its use in the synthesis of pharmacologically active molecules necessitates a logical workflow for its integration into drug discovery projects. The following diagram illustrates a simplified logical relationship from sourcing this starting material to its use in generating a lead compound.

Caption: A logical workflow from sourcing a key starting material to identifying a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols: (S)-2-(3-Bromophenyl)propanoic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates two key features for molecular diversity: a stereogenic center that allows for the synthesis of enantiomerically pure targets, and a brominated phenyl ring that serves as a versatile handle for a variety of cross-coupling reactions. This combination makes it an attractive starting material for the synthesis of complex, biologically active molecules. As a drug intermediate, it is utilized in the synthesis of various active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [Source] |

| Molecular Weight | 229.07 g/mol | [Source] |

| Appearance | Solid | [Source] |

| Melting Point | Not available | |

| Optical Rotation | Not available | |

| CAS Number | 1146411-14-4 | [Source] |

Applications in Asymmetric Synthesis

The utility of this compound as a chiral synthon stems from its defined stereochemistry and the reactivity of its functional groups.

-

Preservation of Chirality: The carboxylic acid moiety can be activated and coupled with a variety of nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively. These reactions typically proceed without racemization of the adjacent stereocenter, allowing for the transfer of chirality to the target molecule.

-

Modification of the Aromatic Ring: The bromine atom on the phenyl ring is a key site for modification. It can readily participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, facilitating the synthesis of a wide array of derivatives.

The logical workflow for utilizing this chiral building block is depicted in the following diagram.

Caption: General synthetic workflow using this compound.

Representative Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound with a generic primary amine. This procedure is illustrative of how this chiral building block can be incorporated into a larger molecule.

Objective: To synthesize (S)-N-alkyl-2-(3-bromophenyl)propanamide.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (S)-N-alkyl-2-(3-bromophenyl)propanamide.

Expected Outcome:

The reaction should yield the corresponding amide with retention of the stereochemical integrity at the chiral center. The yield and purity would be determined by standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and chiral HPLC).

The importance of using an enantiomerically pure starting material is illustrated in the diagram below.

Caption: Comparison of asymmetric and racemic synthesis outcomes.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of a modifiable aromatic ring provide a robust platform for the development of novel pharmaceutical candidates and other high-value chemical entities. The representative protocol provided illustrates a fundamental transformation that can be readily adapted for a wide range of synthetic targets.

References

Application Notes and Protocols for (S)-2-(3-Bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(3-Bromophenyl)propanoic acid is a chiral building block valuable in medicinal chemistry and drug discovery. As a synthetic intermediate, its primary application lies in the synthesis of more complex molecules with potential therapeutic activities. The presence of a bromine atom on the phenyl ring offers a site for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid and the chiral center are key features for creating specific interactions with biological targets.

These notes provide a representative experimental protocol for the amide coupling of this compound with a primary amine, a common reaction in the generation of compound libraries for screening.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide

This protocol details a standard amide coupling reaction using this compound and benzylamine (B48309) as starting materials.

Materials and Reagents:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the solution at 0 °C for 20 minutes.

-

Addition of Amine: To the reaction mixture, add benzylamine (1.0 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl acetate in Hexanes).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-N-Benzyl-2-(3-bromophenyl)propanamide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₉H₉BrO₂ | 229.07 | Solid |

| (S)-N-Benzyl-2-(3-bromophenyl)propanamide | C₁₆H₁₆BrNO | 318.21 | Solid |

Visualizations

Experimental Workflow for Amide Synthesis

Caption: Workflow for the synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide.

Disclaimer: This document provides a representative protocol and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions. This compound is intended for research use only.[1]

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-2-(3-Bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from (S)-2-(3-Bromophenyl)propanoic acid. This chiral building block is a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the functionalization of aryl halides.

Introduction

This compound is a key starting material in medicinal chemistry due to its combination of a chiral propanoic acid moiety and a reactive bromophenyl group. The propanoic acid group is a common feature in many NSAIDs, such as ibuprofen (B1674241) and naproxen, while the bromine atom provides a handle for the introduction of diverse molecular fragments through cross-coupling chemistry. This allows for the rapid generation of libraries of compounds for drug discovery and the efficient synthesis of targeted pharmaceutical intermediates.

This document details two primary applications of this compound in the synthesis of advanced intermediates:

-

Suzuki-Miyaura Coupling: For the formation of a C-C bond to create biaryl structures.

-

Buchwald-Hartwig Amination: For the formation of a C-N bond to introduce amine functionalities.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

| Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | 4-Methoxyphenylboronic acid |

| Product | (S)-2-(3'-(methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Reaction Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

| Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | Morpholine |

| Product | (S)-2-(3-(morpholino)phenyl)propanoic acid |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | 1,4-Dioxane (B91453) |

| Reaction Temperature | 100 °C |

| Reaction Time | 18 hours |

| Yield | 78% |

| Purity (by HPLC) | >97% |

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(3'-(methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biarylpropanoic acid, a common scaffold in anti-inflammatory drugs.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄. Subsequently, add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Protocol 2: Synthesis of (S)-2-(3-(morpholino)phenyl)propanoic acid via Buchwald-Hartwig Amination

This protocol details the synthesis of an aminophenylpropanoic acid derivative. Such compounds are valuable intermediates for various therapeutic agents.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.

-

Reagent Addition: Under a positive flow of the inert gas, add anhydrous 1,4-dioxane followed by morpholine via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is generally complete within 18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Acidification and Extraction: Transfer the filtrate to a separatory funnel and wash with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will protonate the product. Extract the product into ethyl acetate (three times).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the pure (S)-2-(3-(morpholino)phenyl)propanoic acid.

Visualizations

Caption: Workflow for Suzuki-Miyaura Coupling.

Crystallization Methods for (S)-2-(3-Bromophenyl)propanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of (S)-2-(3-Bromophenyl)propanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. The primary method detailed is chiral resolution through diastereomeric salt crystallization, a robust technique for isolating a single enantiomer from a racemic mixture. Additionally, a general protocol for the direct recrystallization of the enantiomerically pure acid is provided for further purification.

Introduction

This compound is a chiral building block whose enantiomeric purity is critical for its application in the synthesis of active pharmaceutical ingredients (APIs). The separation of enantiomers from a racemic mixture of 2-(3-Bromophenyl)propanoic acid is most commonly achieved through diastereomeric salt resolution. This method involves reacting the racemic acid with a chiral base to form two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] Subsequent acidification of the isolated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid.

Chiral Resolution via Diastereomeric Salt Crystallization

The selection of an appropriate chiral resolving agent and crystallization solvent is crucial for a successful resolution. Chiral amines, such as (S)-(-)-1-phenylethylamine, are commonly used for the resolution of racemic carboxylic acids.[3][4] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.

Screening of Chiral Resolving Agents and Solvents

A preliminary screening is recommended to identify the optimal chiral resolving agent and solvent combination. This is often performed on a small scale.

Table 1: Illustrative Screening Results for Diastereomeric Salt Formation

| Racemic Acid | Chiral Resolving Agent | Solvent | Result |

| (±)-2-(3-Bromophenyl)propanoic acid | (S)-(-)-1-Phenylethylamine | Ethanol | Crystalline solid formed upon cooling |

| (±)-2-(3-Bromophenyl)propanoic acid | (R)-(+)-1-Phenylethylamine | Ethanol | Crystalline solid formed upon cooling |

| (±)-2-(3-Bromophenyl)propanoic acid | Quinine | Methanol | Gel formation |

| (±)-2-(3-Bromophenyl)propanoic acid | Brucine | Acetone | No precipitation |